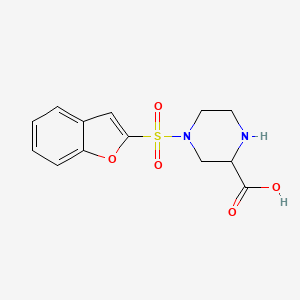

4-(1-benzofuran-2-ylsulfonyl)piperazine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1-benzofuran-2-ylsulfonyl)piperazine-2-carboxylic acid, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and was initially used as a worming medication for animals. However, it has gained popularity as a recreational drug due to its stimulant effects on the central nervous system. Despite its illicit use, BZP has been the subject of scientific research for its potential therapeutic applications.

Mécanisme D'action

4-(1-benzofuran-2-ylsulfonyl)piperazine-2-carboxylic acid acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in a feeling of euphoria and increased alertness.

Biochemical and Physiological Effects:

4-(1-benzofuran-2-ylsulfonyl)piperazine-2-carboxylic acid has been shown to increase heart rate, blood pressure, and body temperature. It can also cause insomnia, anxiety, and agitation. Long-term use of 4-(1-benzofuran-2-ylsulfonyl)piperazine-2-carboxylic acid can lead to neurotoxicity and damage to the serotonin neurons in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

4-(1-benzofuran-2-ylsulfonyl)piperazine-2-carboxylic acid has been used in laboratory experiments to study its effects on the central nervous system. Its ability to increase dopamine and norepinephrine release has made it a useful tool in studying the mechanisms of addiction and drug abuse. However, its potential for neurotoxicity and adverse effects on the cardiovascular system limit its use in research.

Orientations Futures

Further research is needed to fully understand the potential therapeutic applications of 4-(1-benzofuran-2-ylsulfonyl)piperazine-2-carboxylic acid. Studies are needed to determine its safety and efficacy in treating various medical conditions. Additionally, research is needed to develop safer and more effective derivatives of 4-(1-benzofuran-2-ylsulfonyl)piperazine-2-carboxylic acid that can be used in clinical settings.

Méthodes De Synthèse

4-(1-benzofuran-2-ylsulfonyl)piperazine-2-carboxylic acid can be synthesized in a laboratory by reacting 1-benzofuran-2-sulfonyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction yields 4-(1-benzofuran-2-ylsulfonyl)piperazine-2-carboxylic acid as a white crystalline powder that is soluble in water and organic solvents.

Applications De Recherche Scientifique

4-(1-benzofuran-2-ylsulfonyl)piperazine-2-carboxylic acid has been studied for its potential use as a therapeutic agent for various medical conditions. It has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. 4-(1-benzofuran-2-ylsulfonyl)piperazine-2-carboxylic acid has also been studied for its potential use in the treatment of Parkinson's disease, as it can increase the release of dopamine in the brain.

Propriétés

IUPAC Name |

4-(1-benzofuran-2-ylsulfonyl)piperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5S/c16-13(17)10-8-15(6-5-14-10)21(18,19)12-7-9-3-1-2-4-11(9)20-12/h1-4,7,10,14H,5-6,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRONOSKPOEJFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)S(=O)(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(sec-butyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5314357.png)

![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-(2-propyn-1-yl)-1H-benzimidazole](/img/structure/B5314363.png)

![7-acetyl-N-[(1-ethylcyclobutyl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5314379.png)

![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5314394.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide](/img/structure/B5314401.png)

![N~1~,N~2~-dimethyl-N~2~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)glycinamide](/img/structure/B5314403.png)

![3-isopropyl-6-spiro[2.3]hex-1-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5314411.png)

![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5314418.png)

![6-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314445.png)